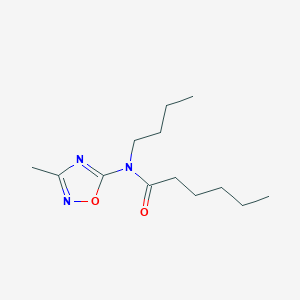
4-Aminofuran-2-Carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminofuran-2-Carboxylic Acid is a heterocyclic organic compound characterized by a furan ring substituted with an amino group at the 4-position and a carboxylic acid group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminofuran-2-Carboxylic Acid can be achieved through several methods:
From Furan Derivatives: One common approach involves the nitration of furan to form 2-nitrofuran, followed by reduction to 2-aminofuran.
From Carboxylic Acid Derivatives: Another method involves the direct amination of 2-furoic acid using ammonia or amines under high temperature and pressure.
Industrial Production Methods: Industrial production typically involves the catalytic hydrogenation of 2-nitrofuran followed by carboxylation. This method is favored due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Aminofuran-2-Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like thionyl chloride (SOCl₂) for converting the amino group into a more reactive intermediate.
Major Products:
Oxidation Products: Nitro derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted furan derivatives.
Scientific Research Applications
4-Aminofuran-2-Carboxylic Acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Aminofuran-2-Carboxylic Acid involves its interaction with cellular targets, leading to various biological effects:
Comparison with Similar Compounds
Proximicin A, B, and C: These compounds also contain the 4-amino-furan-2-carboxylic acid moiety and exhibit similar biological activities.
Furan Derivatives: Compounds like 2,5-furan-dicarboxylic acid and 2,5-dimethylfuran share structural similarities and are used in various industrial applications.
Uniqueness: 4-Aminofuran-2-Carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with metals and its potential as a pharmacophore in drug design further highlight its uniqueness .
Properties
Molecular Formula |
C5H5NO3 |
|---|---|
Molecular Weight |
127.10 g/mol |
IUPAC Name |
4-aminofuran-2-carboxylic acid |
InChI |
InChI=1S/C5H5NO3/c6-3-1-4(5(7)8)9-2-3/h1-2H,6H2,(H,7,8) |
InChI Key |
JZMYAVSMLZDPMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC=C1N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzamide, N-[1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl]-](/img/structure/B12904402.png)


![2-{[(5-Methoxyfuran-2-yl)methyl]amino}ethan-1-ol](/img/structure/B12904419.png)

![3-Benzyl-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B12904432.png)
![4,6-Dimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12904443.png)

![(3Z)-3-[(4-chlorophenyl)methylidene]-N-(4-methylphenyl)indol-2-amine](/img/structure/B12904450.png)
![4-(2-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12904456.png)

